1-(4-bromobenzyl)-1H-imidazole

CYP17A1 inhibition 17,20-lyase steroidogenesis

1-(4-Bromobenzyl)-1H-imidazole (CAS 72459-46-2) delivers a unique halogen-dependent pharmacological profile that cannot be replicated by its 4-chloro, 4-fluoro, or 4-iodo analogs. Featuring 1.75-fold greater 17,20-lyase inhibitory potency vs the 4-Cl congener (lyase IC₅₀ = 2.8 μM) and 2.34-fold greater CYP11B1 potency vs the 4-F analog (IC₅₀ = 211 nM), this compound provides unmatched selectivity for androgen deprivation and glucocorticoid biosynthesis studies. Sourced at 95% purity with full analytical characterization (NMR, HPLC, GC). Avoid experimental irreproducibility—insist on the authentic 4-bromo derivative.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
CAS No. 72459-46-2
Cat. No. B1334938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-1H-imidazole
CAS72459-46-2
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=C2)Br
InChIInChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
InChIKeyMZJSYLIOMLCYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-1H-imidazole Procurement Guide: Properties, Purity, and Enzyme Research Applications


1-(4-Bromobenzyl)-1H-imidazole (CAS: 72459-46-2) is a halogenated benzyl imidazole derivative with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol. Its physicochemical profile includes a melting point of 75°C, a predicted boiling point of 371.5°C, and a calculated LogP of 2.62 . Commercial sourcing is available at standard purities of 95–98%, with vendors typically offering analytical characterization including NMR, HPLC, or GC quality control reports . The compound belongs to the class of 1-benzyl-1H-imidazoles that function as heme-coordinating cytochrome P450 inhibitors, with documented inhibitory activity against steroidogenic enzymes including CYP17A1 and CYP11B2 [1].

Why Generic Imidazole Substitution Fails: Halogen-Dependent CYP Inhibition Profiles of 1-(4-Bromobenzyl)-1H-imidazole


Generic substitution among 4-halogenated benzyl imidazoles is not scientifically valid due to profound halogen-dependent differences in both potency and enzyme selectivity. Direct comparative studies of 1-benzyl-1H-imidazoles reveal that the 4-bromo substituent confers a distinct pharmacological fingerprint compared to the 4-chloro, 4-fluoro, and 4-iodo analogs [1]. These differences manifest across multiple cytochrome P450 targets, including CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B2 (aldosterone synthase), where the bromo analog exhibits a unique balance of inhibitory potency and lyase/hydroxylase selectivity that is not predictable from the properties of its halogen congeners [2]. The substitution pattern also dictates physicochemical properties, including LogP and solid-state characteristics that influence solubility, formulation, and assay compatibility. Consequently, experimental protocols optimized for 1-(4-bromobenzyl)-1H-imidazole cannot be reliably reproduced with alternate 4-halobenzyl imidazoles without extensive revalidation.

Quantitative Comparator Evidence: 1-(4-Bromobenzyl)-1H-imidazole vs. Analogs and Reference Inhibitors


CYP17A1 17,20-Lyase Inhibition: 4-Bromo Analog Demonstrates Superior Potency Over 4-Chloro and 4-Fluoro Congeners

In a systematic structure-activity study of 4-substituted phenyl alkyl imidazole inhibitors, 1-(4-bromobenzyl)-1H-imidazole exhibited 50% inhibition of 17,20-lyase activity at 0.0028 mM (2.8 μM) in rat testicular microsomes. This potency represents a 1.75-fold improvement over the 4-chloro analog, which achieved 50% inhibition at 0.0049 mM (4.9 μM) under identical assay conditions [1]. The observed bromo-to-chloro potency differential is statistically significant and consistent across multiple independent datasets curated in enzyme inhibition databases [2].

CYP17A1 inhibition 17,20-lyase steroidogenesis prostate cancer research

CYP17A1 17α-Hydroxylase Inhibition: 4-Bromo Analog Exhibits Enhanced Hydroxylase Potency Relative to 4-Chloro Comparator

In the same head-to-head comparative evaluation of 4-substituted phenyl alkyl imidazoles, 1-(4-bromobenzyl)-1H-imidazole achieved 50% inhibition of 17α-hydroxylase activity at 0.0165 mM (16.5 μM) in rat testicular microsomes. The 4-chloro analog required a substantially higher concentration of 0.0298 mM (29.8 μM) to achieve the same level of hydroxylase inhibition, representing a 1.81-fold potency advantage for the bromo-substituted compound [1]. This hydroxylase inhibition data corroborates findings from independent studies that reported 50% hydroxylase inhibition for the 4-chloro analog at 0.0316 mM, confirming the reproducibility of the potency differential across laboratories [2].

CYP17A1 inhibition 17α-hydroxylase steroidogenesis prostate cancer

17,20-Lyase vs. 17α-Hydroxylase Selectivity Profile: 4-Bromo Analog Shows Balanced Dual Inhibition Distinguishing It from Ketoconazole

1-(4-Bromobenzyl)-1H-imidazole exhibits a lyase-to-hydroxylase IC₅₀ ratio of approximately 0.17 (2.8 μM lyase / 16.5 μM hydroxylase), indicating a modest 5.9-fold preference for lyase inhibition over hydroxylase inhibition. This selectivity profile differs markedly from the clinical antifungal ketoconazole, which exhibits a lyase-to-hydroxylase ratio of 0.44 (1.66 μM lyase / 3.76 μM hydroxylase) in the same assay system, corresponding to only a 2.3-fold lyase preference [1]. The bromo analog's balanced dual inhibition contrasts with more lyase-selective inhibitors such as 1-[3-(4-bromophenyl)propyl]-1H-imidazole (ratio 0.11; 8.9-fold preference) and the highly lyase-biased 1-(4-iodobenzyl)-1H-imidazole (ratio 0.14; 7.0-fold preference) [2].

CYP17A1 dual inhibition lyase selectivity androgen deprivation prostate cancer

CYP11B2 (Aldosterone Synthase) Inhibition: 4-Bromo Analog Displays Moderate Potency Distinct from More Potent 4-Fluoro Congener

In a comprehensive structure-activity relationship study of 1-benzyl-1H-imidazoles as selective CYP11B2 inhibitors, 1-(4-bromobenzyl)-1H-imidazole exhibited an IC₅₀ of 479 nM against recombinant human CYP11B2 expressed in V79 Chinese hamster cells [1]. This potency positions the compound approximately 1.45-fold less potent than the 4-fluoro analog, which demonstrated an IC₅₀ of 330 nM in the same cellular assay system [2]. The bromo substituent confers intermediate CYP11B2 inhibitory activity among the halogenated series, offering a distinct potency tier for applications where maximal CYP11B2 inhibition is not required or where a more moderate effect on aldosterone biosynthesis is experimentally advantageous.

CYP11B2 inhibition aldosterone synthase hypertension heart failure

CYP11B1 (11β-Hydroxylase) Inhibition: 4-Bromo Analog Exhibits Potent Inhibition with Distinct Profile vs. 4-Fluoro Congener

1-(4-Bromobenzyl)-1H-imidazole demonstrates potent inhibition of CYP11B1 (11β-hydroxylase), with a reported IC₅₀ of 211 nM [1]. This represents a 2.34-fold greater CYP11B1 inhibitory potency compared to the 4-fluoro analog, which exhibits an IC₅₀ of 494 nM against the same enzyme [2]. The bromo substituent's enhanced CYP11B1 potency relative to the fluoro analog is noteworthy, as it reverses the potency trend observed for CYP11B2 inhibition where the fluoro analog is more potent. This divergent selectivity profile across the two highly homologous steroidogenic enzymes underscores the non-interchangeable nature of 4-halobenzyl imidazole congeners.

CYP11B1 inhibition 11β-hydroxylase glucocorticoid biosynthesis adrenal research

Physicochemical Differentiation: LogP and Halogen-Dependent Lipophilicity Governs Assay Compatibility

The 4-bromo substituent confers a calculated LogP of 2.62 to 1-(4-bromobenzyl)-1H-imidazole . This lipophilicity value distinguishes the compound from its halogenated analogs and carries practical implications for solubility, membrane permeability, and non-specific binding in biological assays. While direct comparative LogP data for the 4-chloro and 4-fluoro congeners under identical computational conditions is not consolidated in a single source, the bromo substituent's greater atomic polarizability and van der Waals radius relative to chloro or fluoro substituents predictably modulates the compound's partitioning behavior, protein binding characteristics, and compatibility with aqueous assay buffers .

LogP lipophilicity solubility assay development

Optimal Research Applications for 1-(4-Bromobenzyl)-1H-imidazole Based on Comparative Evidence


Androgen Biosynthesis Modulation in Prostate Cancer Research Models

The 1.75-fold greater 17,20-lyase inhibitory potency of 1-(4-bromobenzyl)-1H-imidazole compared to its 4-chloro analog [1] makes it a preferred tool compound for androgen deprivation studies in prostate cancer cell lines and xenograft models. Its balanced dual inhibition of both CYP17A1 catalytic activities (lyase IC₅₀ = 2.8 μM; hydroxylase IC₅₀ = 16.5 μM) provides a defined pharmacological profile for investigating the differential contributions of androgen precursor depletion versus complete steroidogenic blockade [2].

Glucocorticoid Excess and Adrenal Steroidogenesis Research

With a CYP11B1 IC₅₀ of 211 nM, 1-(4-bromobenzyl)-1H-imidazole is 2.34-fold more potent than its 4-fluoro congener (IC₅₀ = 494 nM) as an 11β-hydroxylase inhibitor [1]. This potency advantage positions the bromo analog as the preferred selection among simple 4-halobenzyl imidazoles for studies investigating glucocorticoid biosynthesis modulation, Cushing's syndrome models, or the role of 11β-hydroxylase in adrenal pathophysiology [2].

CYP11B2-Mediated Aldosterone Biosynthesis Studies Requiring Moderate Inhibition

For hypertension and heart failure research requiring moderate rather than maximal aldosterone synthase blockade, 1-(4-bromobenzyl)-1H-imidazole (CYP11B2 IC₅₀ = 479 nM) offers a distinct potency tier compared to the more potent 4-fluoro analog (IC₅₀ = 330 nM) [1]. This intermediate inhibitory activity may be advantageous in experimental designs where complete CYP11B2 inhibition would confound physiological endpoints or where dose-response studies require a compound with an IC₅₀ well above the anticipated assay concentration range [2].

Structure-Activity Relationship (SAR) Studies of Halogenated CYP Inhibitors

The compound serves as an essential comparator in systematic SAR investigations of halogen-dependent P450 inhibition. Its distinct potency profile across CYP17A1 (1.8-fold more potent than 4-chloro analog), CYP11B2 (1.45-fold less potent than 4-fluoro analog), and CYP11B1 (2.34-fold more potent than 4-fluoro analog) provides critical data points for understanding how halogen substituents modulate heme coordination geometry, binding pocket complementarity, and enzyme selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-bromobenzyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.